6-Chloro-4-(2,6-dimethylmorpholin-4-yl)quinazoline
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Overview
Description
6-Chloro-4-(2,6-dimethylmorpholin-4-yl)quinazoline is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives are widely studied due to their potential therapeutic applications, particularly in the field of oncology. This compound, with its unique structural features, has shown promise in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(2,6-dimethylmorpholin-4-yl)quinazoline typically involves the reaction of 6-chloroquinazoline with 2,6-dimethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(2,6-dimethylmorpholin-4-yl)quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoquinazoline derivative, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
6-Chloro-4-(2,6-dimethylmorpholin-4-yl)quinazoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(2,6-dimethylmorpholin-4-yl)quinazoline involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Chloro-4-(2,6-dimethylmorpholin-4-yl)quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities. Its morpholine ring enhances its solubility and bioavailability, making it a valuable compound for further drug development.
Properties
Molecular Formula |
C14H16ClN3O |
---|---|
Molecular Weight |
277.75 g/mol |
IUPAC Name |
4-(6-chloroquinazolin-4-yl)-2,6-dimethylmorpholine |
InChI |
InChI=1S/C14H16ClN3O/c1-9-6-18(7-10(2)19-9)14-12-5-11(15)3-4-13(12)16-8-17-14/h3-5,8-10H,6-7H2,1-2H3 |
InChI Key |
SKPJZHPFLIVMIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=NC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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